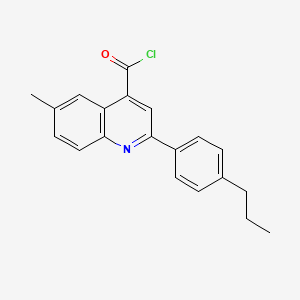

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Description

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride (CAS: Not explicitly provided; related carboxylic acid CAS: 438219-45-5) is a quinoline derivative characterized by a 6-methyl group on the quinoline ring and a 4-propylphenyl substituent at the 2-position. The compound serves as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and other derivatives via nucleophilic acyl substitution. Its molecular formula is inferred as C₂₁H₁₈ClNO (based on the carboxylic acid precursor C₂₀H₁₉NO₂ with chloride substitution). The compound is listed as an irritant (Xi) and is typically handled under controlled laboratory conditions .

Synthetic routes for analogous compounds involve refluxing quinoline-4-carboxylic acids with thionyl chloride (SOCl₂) to yield the corresponding carbonyl chlorides . For example, 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carbonyl chlorides were synthesized via this method, highlighting its applicability to structurally similar systems .

Properties

IUPAC Name |

6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-3-4-14-6-8-15(9-7-14)19-12-17(20(21)23)16-11-13(2)5-10-18(16)22-19/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQOZQOCGZXKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601200372 | |

| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-53-1 | |

| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction is the foundational step for synthesizing the quinoline scaffold. Adapted from methods in:

- Reactants :

- Isatin (10 mmol)

- 4-Propylacetophenone (12 mmol)

- Ethanol (50 mL)

- Potassium hydroxide (33% w/v, 7 mL)

-

- Dissolve isatin in ethanol at 65°C.

- Add KOH solution and stir for 15 minutes.

- Add 4-propylacetophenone dropwise and reflux for 48 hours.

- Acidify with 20% acetic acid (pH ~5) to precipitate 6-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid .

- Purify via recrystallization from ethanol.

Key Spectral Data (analogous to):

Parameter Value IR (cm⁻¹) 1716 (C=O), 3055 (C-H aromatic) ¹H NMR (DMSO-d₆) δ 8.95 (d, 1H, quinoline-H), 2.65 (t, 2H, -CH₂- propyl)

Conversion to Carbonyl Chloride

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂), as described in:

- Reactants :

- 6-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid (10 mmol)

- SOCl₂ (15 mmol)

- Anhydrous dichloromethane (30 mL)

-

- Suspend the carboxylic acid in dichloromethane at 0°C.

- Add SOCl₂ dropwise and reflux for 2 hours.

- Remove excess SOCl₂ under reduced pressure.

- Wash the residue with cold water and dry under vacuum to isolate 6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride .

Reaction Monitoring :

Disappearance of the carboxylic acid IR peak (~1716 cm⁻¹) and emergence of C=O stretch (~1770 cm⁻¹) confirm conversion.

Critical Parameters and Optimization

-

Step Yield (%) Pfitzinger Reaction 65–70 Acid Chloride Formation 85–90

Alternative Pathways and Limitations

- Hydrazide Intermediate Route :

While hydrazide derivatives are common in quinoline chemistry (e.g.,), they are unnecessary for this synthesis due to the direct SOCl₂-mediated conversion. - Challenges :

Chemical Reactions Analysis

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include molecular iodine, nano ZnO, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Quinoline Derivatives

Quinoline-4-carbonyl chlorides exhibit diverse physicochemical and reactivity profiles depending on substituents. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with electron-withdrawing substituents (e.g., -CF₃ in D7 , -Br in C2 ) exhibit higher melting points and distinct NMR shifts compared to electron-donating groups (e.g., -CH₃ in the target compound).

- Chlorine Substitution: The 6-chloro analog (QY-9413 ) has a higher molecular weight (358.2 vs.

Table 2: Reactivity Profiles of Selected Compounds

Key Observations :

- Amide Formation : The target compound reacts similarly to 2-(4-methoxyphenyl) analogs (e.g., C6 ) to form esters and amides, critical in medicinal chemistry.

- Condensation Reactions: Unlike 2-phenylquinoline-4-carbonyl chloride, which forms bis-quinoloyl ureas with carbamide , the target compound’s bulkier 4-propylphenyl group may sterically hinder such reactions.

Spectral and Analytical Data

- ¹H NMR: Aromatic protons in 2-arylquinoline derivatives typically resonate between δ 7.20–8.95 ppm, with quinoline H-5/H-7 appearing as doublets near δ 8.40–8.60 .

- ¹³C NMR: The carbonyl carbon (C=O) in quinoline-4-carbonyl chlorides appears at δ 165–170 ppm .

Biological Activity

6-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention for its potential biological activities. Quinoline compounds are recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.80 g/mol. The compound features a quinoline core substituted with a methyl group at the 6-position and a propylphenyl group at the 2-position, along with a carbonyl chloride functional group. This specific substitution pattern is believed to influence its reactivity and biological activity.

Quinoline derivatives often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DNA gyrase, which is critical for bacterial replication.

- Signal Pathway Modulation : The compound may influence signaling pathways related to apoptosis and cell proliferation, potentially leading to anticancer effects.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. The following table summarizes its antimicrobial efficacy compared to other quinoline derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 6-Methylquinoline | Staphylococcus aureus | 16 µg/mL |

| 7-Chloroquinoline | Candida albicans | 64 µg/mL |

Anticancer Activity

Research has indicated that quinoline derivatives can induce apoptosis in cancer cells. A study involving various quinoline analogs demonstrated that those with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines:

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via acylation of the corresponding quinoline-4-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions. For example, refluxing the acid derivative with SOCl₂ (3 equivalents) for 3 hours achieves conversion to the acyl chloride, followed by solvent evaporation under reduced pressure . Purity is optimized by controlling stoichiometry and reaction time, with yields reported up to 85% in anhydrous solvents like dichloromethane .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. ¹H NMR can confirm substituent positions (e.g., methyl and propylphenyl groups via coupling patterns), while HRMS validates molecular weight (e.g., [M+H]+ at 350.12 m/z). Infrared (IR) spectroscopy identifies the carbonyl chloride stretch (~1750 cm⁻¹) .

Q. What are the stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer: The compound is moisture-sensitive due to its acyl chloride group. Storage under inert gas (argon/nitrogen) in sealed, desiccated containers at −20°C is recommended. Degradation is minimized by avoiding prolonged exposure to humidity or basic conditions, which can hydrolyze the chloride to the carboxylic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electrophilic sites, such as the carbonyl carbon, to predict reactivity with amines or alcohols. Frontier Molecular Orbital (FMO) analysis identifies electron-deficient regions, guiding derivatization strategies. Experimental validation via kinetic studies under varying temperatures and nucleophile concentrations is essential .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this quinoline scaffold?

- Methodological Answer: Discrepancies in unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic systems) require re-evaluation using single-crystal X-ray diffraction with SHELX software. Twinning or disorder in crystals may necessitate iterative refinement with SHELXL-2018, adjusting thermal parameters and occupancy factors .

Q. How do electronic effects of substituents influence the compound’s utility in synthesizing bioactive derivatives?

- Methodological Answer: Electron-donating groups (e.g., methoxy) on the phenyl ring enhance stability but reduce electrophilicity at the carbonyl, while electron-withdrawing groups (e.g., nitro) increase reactivity. Structure-Activity Relationship (SAR) studies, using analogs like 2-(4-chlorophenyl) derivatives, correlate substituent effects with biological activity (e.g., enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.